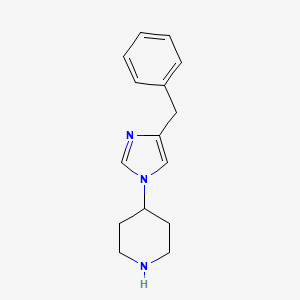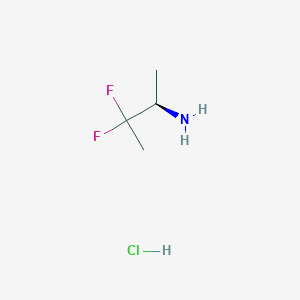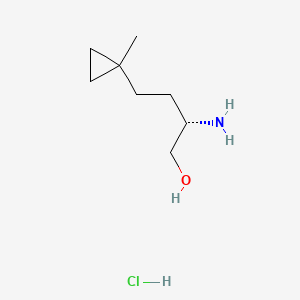
(2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride is a chemical compound that belongs to the class of amino alcohols. These compounds are characterized by the presence of both an amino group and a hydroxyl group in their molecular structure. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the compound’s stability and solubility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopropyl derivatives and amino alcohol precursors.
Reaction Conditions: The reaction conditions may include the use of specific solvents, catalysts, and temperature control to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride may involve large-scale chemical reactors, continuous flow processes, and automated purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: Reduction reactions may involve the conversion of the amino group to an amine or other reduced forms.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution Reagents: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amino alcohols.
科学研究应用
(2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes, receptors, and cellular processes.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of (2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: These may include enzymes, receptors, and ion channels that the compound binds to or modulates.
Pathways Involved: The compound may influence various biochemical pathways, leading to changes in cellular function and physiological responses.
相似化合物的比较
Similar Compounds
(2S)-2-amino-4-(cyclopropyl)butan-1-ol: A similar compound without the methyl group on the cyclopropyl ring.
(2S)-2-amino-4-(1-methylcyclopropyl)butanoic acid: A related compound where the hydroxyl group is replaced by a carboxylic acid group.
Uniqueness
(2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride is unique due to the presence of both an amino group and a hydroxyl group, as well as the specific configuration of the cyclopropyl ring. These structural features may confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C8H18ClNO |
|---|---|
分子量 |
179.69 g/mol |
IUPAC 名称 |
(2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(4-5-8)3-2-7(9)6-10;/h7,10H,2-6,9H2,1H3;1H/t7-;/m0./s1 |
InChI 键 |
LSJCXGKVFOEWBT-FJXQXJEOSA-N |
手性 SMILES |
CC1(CC1)CC[C@@H](CO)N.Cl |
规范 SMILES |
CC1(CC1)CCC(CO)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride](/img/structure/B13899761.png)
![[5,5'-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B13899767.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoic acid](/img/structure/B13899773.png)
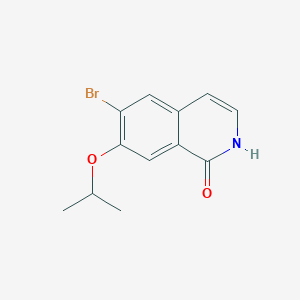
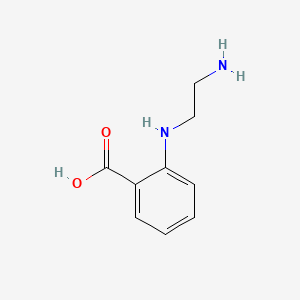
![methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride](/img/structure/B13899788.png)

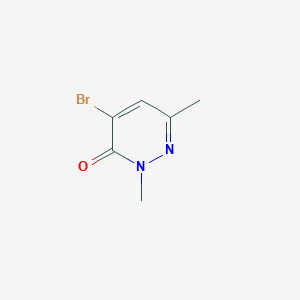
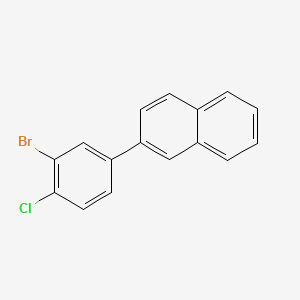

![1,1-Dimethylethyl N-[4-[[(methylsulfonyl)oxy]methyl]bicyclo[2.2.2]oct-1-yl]carbamate](/img/structure/B13899827.png)
